

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

IUPAC name and CAS number

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Compound of Interest

Compound Name: Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No.: B044057

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Technical Guide: Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic organic compound belonging to the tetrahydroquinoline class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.^{[1][2]} Tetrahydroquinolines are known to exhibit a broad spectrum of pharmacological activities, making their derivatives valuable targets for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical identity, properties, and synthesis of **ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate**.

Chemical Identity and Properties

The systematic IUPAC name for the compound is **ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate**. Its Chemical Abstracts Service (CAS) registry number is 118128-78-2.^{[3][4]}

Quantitative Data Summary

Property	Value	Source
CAS Number	118128-78-2	[3][4]
IUPAC Name	ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate	N/A
Systematic Name	5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester	[4]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[4]
Molecular Weight	205.25 g/mol	[4]
Purity	95%-98% (typical)	[3]
Application	Drug intermediates, Materials intermediate	[3]

Note: Experimental physical properties such as melting point, boiling point, and density for this specific isomer are not consistently reported in publicly available literature. The data presented is based on information from chemical suppliers and databases.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate** is not readily available in peer-reviewed literature, a general and plausible synthetic approach can be inferred from established methods for creating substituted tetrahydroquinolines. One common and effective method is the domino reaction, which allows for the construction of complex molecules in a single step from simple starting materials.[2]

A potential synthetic route could involve a three-component cascade reaction.[5] This methodology generally proceeds through a Knoevenagel condensation followed by an aza-Michael-Michael addition.

General Synthetic Workflow (Hypothetical)

A plausible, though not explicitly documented, synthesis for **ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate** could involve the following conceptual steps. This is a generalized protocol and would require optimization.

Reactants:

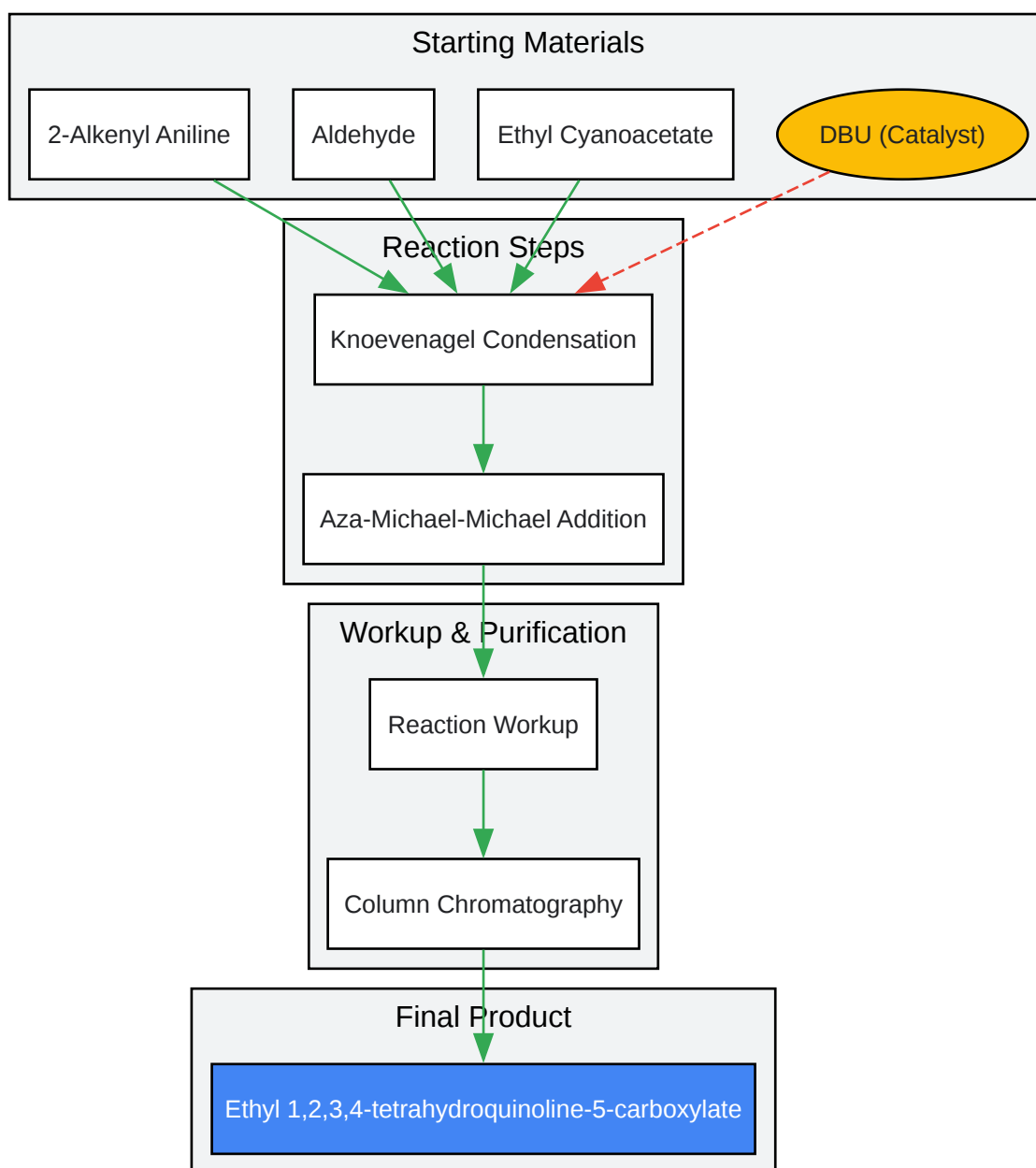
- A suitable 2-alkenyl aniline precursor.
- An appropriate aldehyde.
- Ethyl cyanoacetate.
- A base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
- Anhydrous solvent (e.g., Dichloromethane).

Procedure:

- To a solution of the 2-alkenyl aniline (1 equivalent) in the anhydrous solvent, add the aldehyde (1.1 equivalents) and ethyl cyanoacetate (1.1 equivalents).
- Add the base catalyst (e.g., DBU, 0.5 equivalents) to the mixture.
- The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., Nitrogen) for a specified period (e.g., 12-24 hours), with the progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture would be worked up. This typically involves filtering the crude product and removing the solvent under reduced pressure.
- Purification of the crude product would be achieved through column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

Logical Relationships in Synthesis

The synthesis of highly substituted tetrahydroquinolines often follows a logical progression of chemical reactions that can be visualized as a workflow.



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Caption: A logical workflow for the potential synthesis of the target compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the involvement of **ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate** in specific biological signaling pathways or its particular biological activities. The broader class of tetrahydroisoquinoline derivatives has

been investigated for various therapeutic applications, including their potential as anticancer agents that may target pathways like the NF- κ B signaling pathway.[6] However, without specific studies on the 5-carboxylate ethyl ester of tetrahydroquinoline, any depiction of its role in a signaling pathway would be speculative.

Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound. Researchers and drug development professionals are encouraged to consider this molecule as a potential candidate for screening in various biological assays to uncover its therapeutic potential.

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